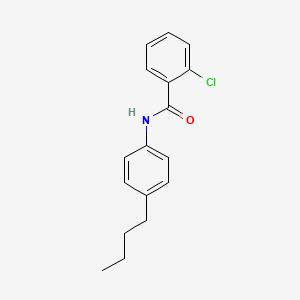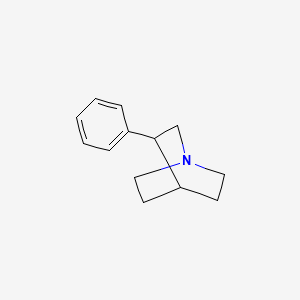![molecular formula C23H26ClN3O2 B11108642 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11108642.png)
1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-METHYLPHENYL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a spirocyclic system, a triazole ring, and various functional groups such as hydroxyl, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-METHYLPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the core spirocyclic system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the triazole ring is usually accomplished via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition. The final steps involve the functionalization of the aromatic rings with chloro, hydroxyl, and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-METHYLPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-METHYLPHENYL)-1,5,9-TRIAZASPIRO[5
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-METHYLPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The pathways involved would be those related to the biological function of the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-CHLORO-2-HYDROXYPHENYL)-4-(4-FLUOROPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE: This compound has a similar structure but includes a fluorine atom instead of a methyl group.
1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE: This compound has additional methyl groups on the aromatic ring.
Uniqueness
The uniqueness of 1-[4-(5-CHLORO-2-HYDROXYPHENYL)-2-(4-METHYLPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE lies in its specific combination of functional groups and its spirocyclic structure, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H26ClN3O2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-2-hydroxyphenyl)-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone |
InChI |
InChI=1S/C23H26ClN3O2/c1-15-3-5-17(6-4-15)20-14-21(19-13-18(24)7-8-22(19)29)26-23(25-20)9-11-27(12-10-23)16(2)28/h3-8,13,21,26,29H,9-12,14H2,1-2H3 |
InChI Key |
GSDYKTYAYSTBMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)C)NC(C2)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


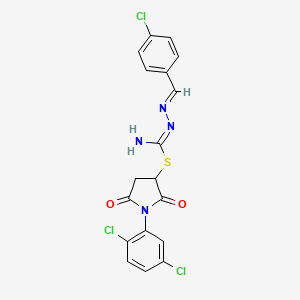
![4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl benzoate](/img/structure/B11108582.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108587.png)
![3-Amino-4-furan-2-yl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid p-tolylamide](/img/structure/B11108590.png)
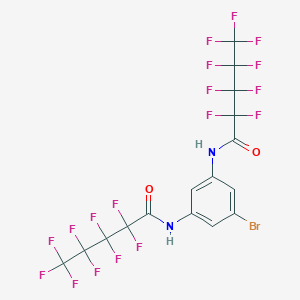
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide](/img/structure/B11108596.png)
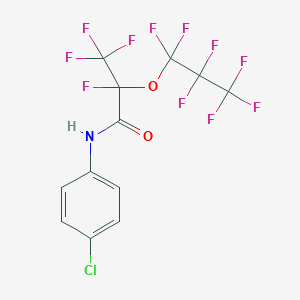
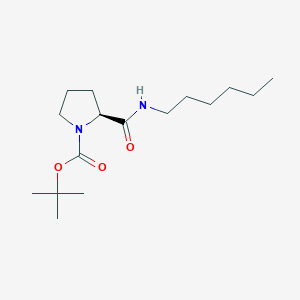
![N-({N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B11108615.png)
![6-amino-3,3-dimethyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B11108616.png)
![N-(2-{2-[(E)-1-(4-Bromophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11108622.png)
![(2S)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B11108630.png)
